molecular formula C16H14N4O5S B4133570 2-methoxy-N-{[2-(4-nitrobenzoyl)hydrazino]carbonothioyl}benzamide

2-methoxy-N-{[2-(4-nitrobenzoyl)hydrazino]carbonothioyl}benzamide

Cat. No. B4133570
M. Wt: 374.4 g/mol
InChI Key: IMSFIYLTPODINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-{[2-(4-nitrobenzoyl)hydrazino]carbonothioyl}benzamide, commonly known as MNCTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

MNCTB has been found to exhibit significant anti-tumor and anti-inflammatory properties. It has been extensively studied for its potential applications in cancer therapy and treatment of inflammatory diseases. MNCTB has also been found to exhibit antibacterial activity against certain strains of bacteria.

Mechanism of Action

MNCTB exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in the growth and proliferation of cancer cells and inflammation. It has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to downregulate the expression of certain genes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
MNCTB has been found to exhibit low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. MNCTB has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and suppressing angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

MNCTB has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high selectivity towards cancer cells. However, MNCTB also has certain limitations, including its limited solubility in water and its potential instability under certain conditions.

Future Directions

For research could include the development of more stable and soluble derivatives of MNCTB, the investigation of its potential applications in combination with other anti-cancer drugs, and the exploration of its potential applications in other disease areas. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of MNCTB and to identify potential biomarkers for patient selection and monitoring.
In conclusion, MNCTB is a promising chemical compound with significant potential for scientific research applications. Its anti-tumor and anti-inflammatory properties make it a promising candidate for further research and development in the field of cancer therapy and treatment of inflammatory diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MNCTB have been discussed in this paper.

properties

IUPAC Name

2-methoxy-N-[[(4-nitrobenzoyl)amino]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S/c1-25-13-5-3-2-4-12(13)15(22)17-16(26)19-18-14(21)10-6-8-11(9-7-10)20(23)24/h2-9H,1H3,(H,18,21)(H2,17,19,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSFIYLTPODINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methoxy-N-{[2-(4-nitrobenzoyl)hydrazino]carbonothioyl}benzamide
Reactant of Route 2
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2-methoxy-N-{[2-(4-nitrobenzoyl)hydrazino]carbonothioyl}benzamide

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